molecular formula C8H5ClN2O B15289008 7-chlorophthalazin-1(2H)-one

7-chlorophthalazin-1(2H)-one

Cat. No.: B15289008
M. Wt: 180.59 g/mol
InChI Key: VJSOCOJRMFEPOH-UHFFFAOYSA-N
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Description

7-chlorophthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazines It is characterized by the presence of a chlorine atom at the 7th position of the phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chlorophthalazin-1(2H)-one typically involves the chlorination of phthalazin-1(2H)-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve phthalazin-1(2H)-one in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue the reaction until the completion, which can be monitored by thin-layer chromatography (TLC).
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chlorophthalazin-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of phthalazin-1(2H)-one.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol) under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted phthalazines.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of phthalazin-1(2H)-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Studied for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-chlorophthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phthalazin-1(2H)-one: The parent compound without the chlorine substitution.

    7-bromophthalazin-1(2H)-one: Similar structure with a bromine atom instead of chlorine.

    7-iodophthalazin-1(2H)-one: Similar structure with an iodine atom instead of chlorine.

Uniqueness

7-chlorophthalazin-1(2H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substitution can enhance the compound’s stability and modify its interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloro-2H-phthalazin-1-one

InChI

InChI=1S/C8H5ClN2O/c9-6-2-1-5-4-10-11-8(12)7(5)3-6/h1-4H,(H,11,12)

InChI Key

VJSOCOJRMFEPOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NN=C2

Origin of Product

United States

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